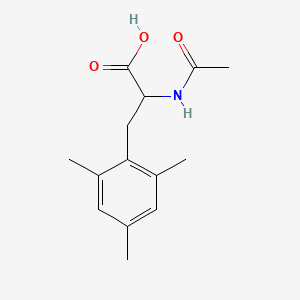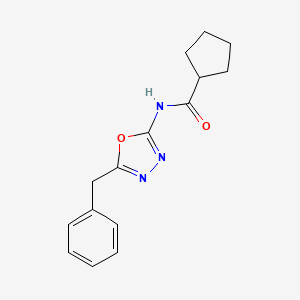![molecular formula C20H21NO3 B2962227 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097898-66-1](/img/structure/B2962227.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mecanismo De Acción
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
Benzofuran compounds are known to have good solubility and low sensitivity towards acids, which can contribute to their bioavailability .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects on different types of cancer cells .
Action Environment
It is known that the efficacy of benzofuran compounds can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Métodos De Preparación
Análisis De Reacciones Químicas
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-oxo-5-phenylpentanamide can be compared with other benzofuran derivatives, such as:
2,3-dihydro-2-methylbenzofuran: Known for its antimicrobial activity.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Exhibits anticancer activity.
2,3-dihydro-5-benzofuranamines: Effective inhibitors of lipid peroxidation. The uniqueness of this compound lies in its specific structure, which combines the benzofuran moiety with an amide group, potentially enhancing its biological activity and therapeutic potential.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-oxo-5-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-18(15-7-2-1-3-8-15)10-6-12-20(23)21-13-16-14-24-19-11-5-4-9-17(16)19/h1-5,7-9,11,16H,6,10,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEORCANIAPFWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)CCCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2962146.png)
![6-Tert-butyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2962147.png)
![1,5-Dimethyl-8-(4-phenylmethoxyphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2962148.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE](/img/structure/B2962156.png)


![N-(3,4-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2962161.png)
![Ethyl 2-tert-butyl-5-[(4-chlorophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2962162.png)
![N-(3-methoxyphenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2962163.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2962167.png)
